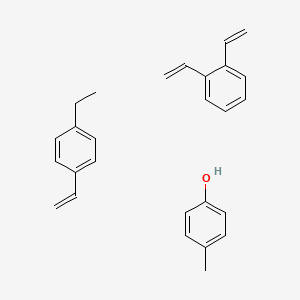
1,2-Bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial and scientific applications. It is synthesized through the polymerization of phenol, 4-methyl-, diethenylbenzene, and 1-ethenyl-4-ethylbenzene, resulting in a material with distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene typically involves a polymerization reaction. The process begins with the preparation of the monomers: phenol, 4-methyl-, diethenylbenzene, and 1-ethenyl-4-ethylbenzene. These monomers are then subjected to a polymerization reaction under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired polymer structure is achieved .
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized. The reaction conditions are carefully monitored to maintain consistency in the polymer’s properties. The resulting polymer is then purified and processed into various forms, depending on its intended application .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to changes in its chemical structure and properties.
Reduction: Reduction reactions can also occur, altering the polymer’s characteristics.
Substitution: The polymer can undergo substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of hydroxylated derivatives, while substitution reactions can produce a variety of substituted polymers .
Scientific Research Applications
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of polymerization and polymer chemistry.
Biology: The polymer’s unique properties make it useful in the development of biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism by which phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene exerts its effects involves interactions at the molecular level. The polymer’s structure allows it to interact with various molecular targets, influencing pathways related to its intended application. For example, in drug delivery systems, the polymer can encapsulate active compounds and release them in a controlled manner .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4,4’-(1-methylethylidene)bis-, polymer with 2-(chloromethyl)oxirane, 2-methyloxirane, and oxirane
- Phenol, 4-methyl-, polymer with formaldehyde and diethenylbenzene
Uniqueness
Phenol, 4-methyl-, polymer with diethenylbenzene and 1-ethenyl-4-ethylbenzene stands out due to its specific monomer composition, which imparts unique properties not found in other similar polymers. Its combination of phenol, 4-methyl-, diethenylbenzene, and 1-ethenyl-4-ethylbenzene results in a polymer with distinct chemical and physical characteristics, making it suitable for specialized applications .
Properties
CAS No. |
65104-04-3 |
|---|---|
Molecular Formula |
C27H30O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,2-bis(ethenyl)benzene;1-ethenyl-4-ethylbenzene;4-methylphenol |
InChI |
InChI=1S/C10H12.C10H10.C7H8O/c1-3-9-5-7-10(4-2)8-6-9;1-3-9-7-5-6-8-10(9)4-2;1-6-2-4-7(8)5-3-6/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-5,8H,1H3 |
InChI Key |
LTIDXFFXNZXMEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C.CC1=CC=C(C=C1)O.C=CC1=CC=CC=C1C=C |
Related CAS |
65104-04-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


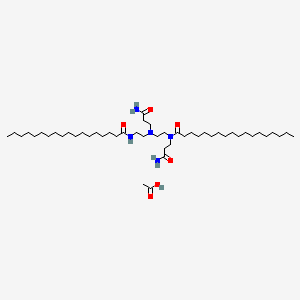
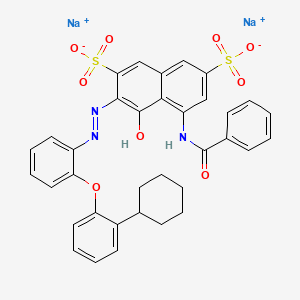
![1-Butoxy-2-methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborinine](/img/structure/B14474362.png)
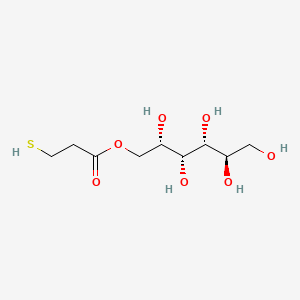
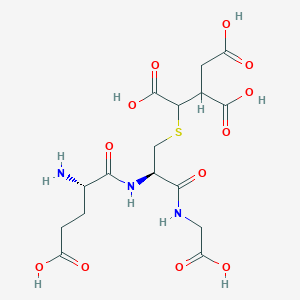
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)
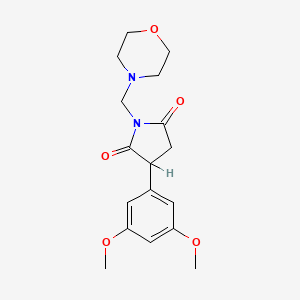
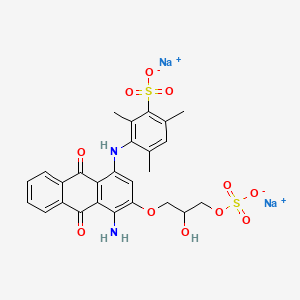
![2-[(2R,6S)-6-methyloxan-2-yl]acetic acid](/img/structure/B14474400.png)
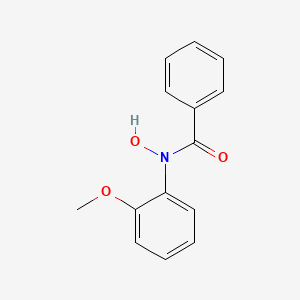
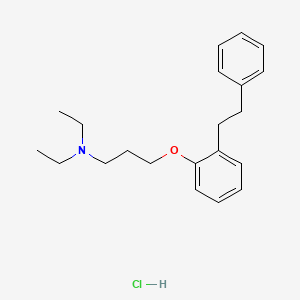
![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)
![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)
![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
